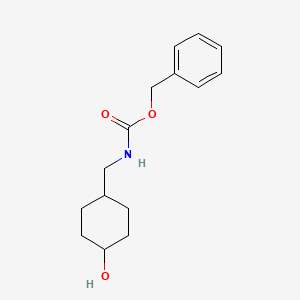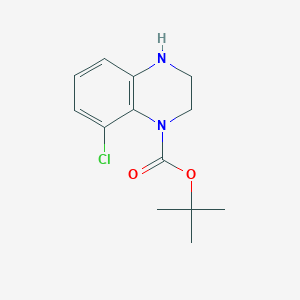
Methyl 5-chloro-2-methoxy-3-(N-methylacetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-Cloro-2-metoxi-3-(N-metilaminoacetil)benzoato de metilo es un compuesto orgánico con la fórmula molecular C11H12ClNO4. Este compuesto se caracteriza por la presencia de un grupo cloro, un grupo metoxi y un grupo N-metilaminoacetil unidos a un éster de benzoato. Se utiliza en diversas aplicaciones químicas y farmacéuticas debido a sus propiedades estructurales únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 5-Cloro-2-metoxi-3-(N-metilaminoacetil)benzoato de metilo generalmente implica múltiples pasos:
Nitración: El material de partida, 5-Cloro-2-metoxi-benzoato de metilo, se somete a nitración para introducir un grupo nitro.
Reducción: El grupo nitro luego se reduce a un grupo amino utilizando un agente reductor como el gas hidrógeno en presencia de un catalizador como el paladio sobre carbono.
Acetilación: El grupo amino se acetila utilizando anhídrido acético para formar el grupo N-metilaminoacetil.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar pasos similares pero en una escala mayor, con condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad.
Tipos de reacciones:
Oxidación: El grupo metoxi puede someterse a oxidación para formar un derivado de ácido carboxílico.
Reducción: El grupo cloro se puede reducir a un átomo de hidrógeno bajo condiciones específicas.
Sustitución: El grupo cloro se puede sustituir con diversos nucleófilos como aminas o tioles.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Gas hidrógeno con un catalizador de paladio.
Sustitución: Nucleófilos como azida de sodio o tiourea en presencia de una base.
Productos principales formados:
Oxidación: 5-Cloro-2-metoxi-3-carboxibenzoato de metilo.
Reducción: 2-Metoxi-3-(N-metilaminoacetil)benzoato de metilo.
Sustitución: 5-Azido-2-metoxi-3-(N-metilaminoacetil)benzoato de metilo.
4. Aplicaciones en investigación científica
El 5-Cloro-2-metoxi-3-(N-metilaminoacetil)benzoato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos productos farmacéuticos.
Industria: Se utiliza en la producción de productos químicos y materiales especializados.
Aplicaciones Científicas De Investigación
Methyl 5-chloro-2-methoxy-3-(N-methylacetamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
El mecanismo de acción del 5-Cloro-2-metoxi-3-(N-metilaminoacetil)benzoato de metilo implica su interacción con objetivos moleculares específicos. Los grupos cloro y metoxi pueden participar en enlaces de hidrógeno e interacciones hidrófobas, mientras que el grupo N-metilaminoacetil puede formar enlaces covalentes con sitios nucleofílicos en proteínas o enzimas. Estas interacciones pueden modular la actividad de las moléculas diana, dando lugar a diversos efectos biológicos.
Compuestos similares:
- 5-Cloro-2-metoxi-benzoato de metilo
- 5-Cloro-2-metoxi-3-nitro-benzoato de metilo
- 5-Cloro-2-metoxi-3-amino-benzoato de metilo
Comparación: El 5-Cloro-2-metoxi-3-(N-metilaminoacetil)benzoato de metilo es único debido a la presencia del grupo N-metilaminoacetil, que confiere propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferente reactividad e interacciones con los objetivos biológicos, lo que lo hace valioso para aplicaciones específicas en la investigación y la industria.
Comparación Con Compuestos Similares
- Methyl 5-chloro-2-methoxybenzoate
- Methyl 5-chloro-2-methoxy-3-nitrobenzoate
- Methyl 5-chloro-2-methoxy-3-amino benzoate
Comparison: Methyl 5-chloro-2-methoxy-3-(N-methylacetamido)benzoate is unique due to the presence of the N-methylacetamido group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
177212-83-8 |
|---|---|
Fórmula molecular |
C12H14ClNO4 |
Peso molecular |
271.69 g/mol |
Nombre IUPAC |
methyl 3-[acetyl(methyl)amino]-5-chloro-2-methoxybenzoate |
InChI |
InChI=1S/C12H14ClNO4/c1-7(15)14(2)10-6-8(13)5-9(11(10)17-3)12(16)18-4/h5-6H,1-4H3 |
Clave InChI |
NAJSUUJDHUKDJR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)C1=CC(=CC(=C1OC)C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


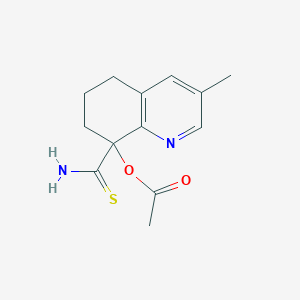
![6-Amino-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11853027.png)

![(3R,3aR,4S,4aR,8aR,9aR)-3-Methyl-1,7-dioxododecahydronaphtho[2,3-c]furan-4-carboxylic acid](/img/structure/B11853045.png)
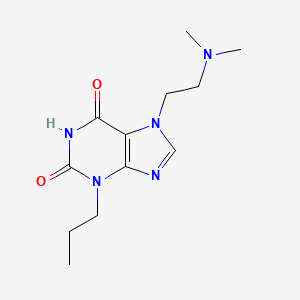
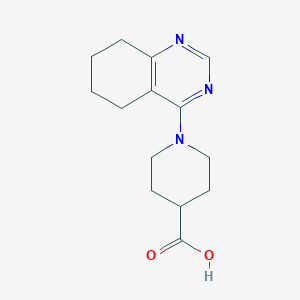
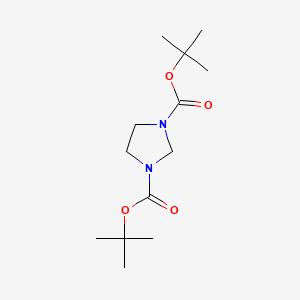
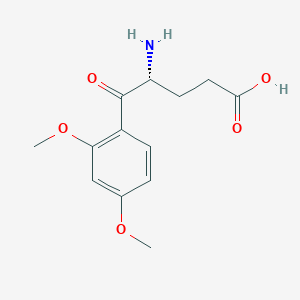
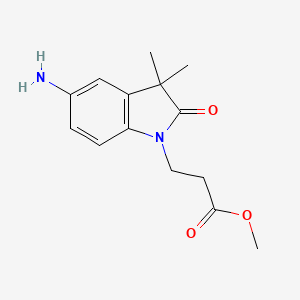
![(1-Propyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid](/img/structure/B11853083.png)
